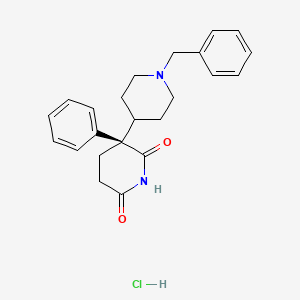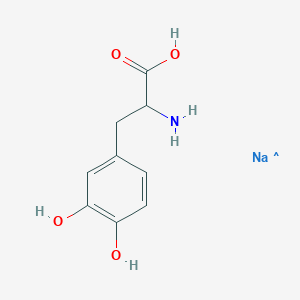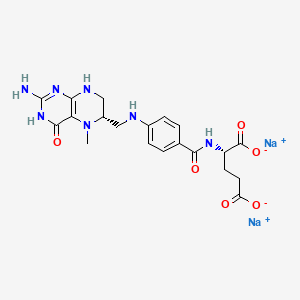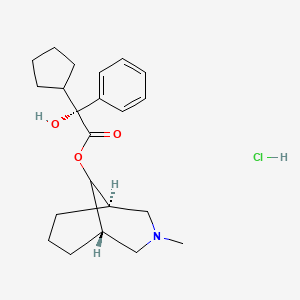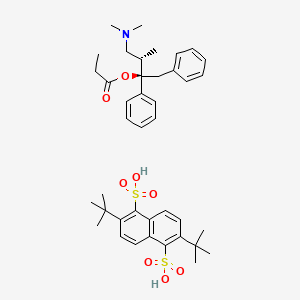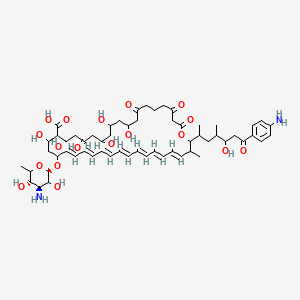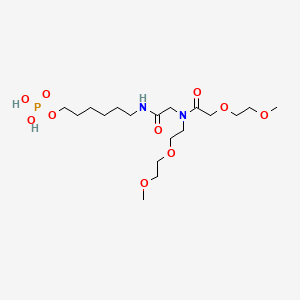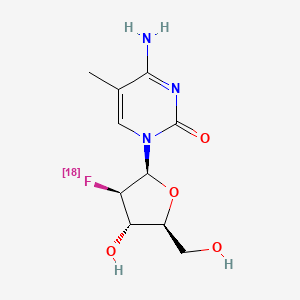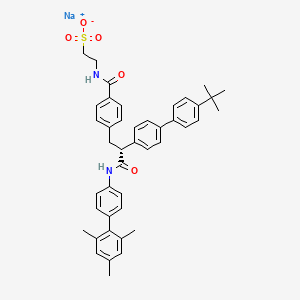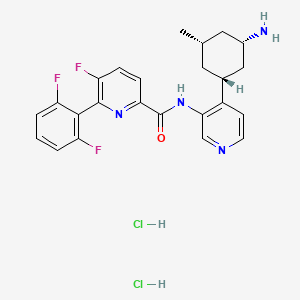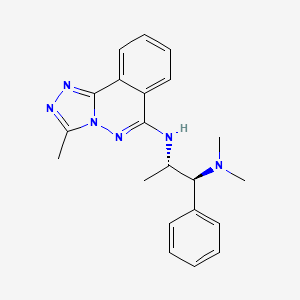
L-Moses
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Moses is a chemical probe for PCAF and GCN5 Bromodomains . It has been implicated in retroviral infection, inflammation pathways, and cancer development . This compound was optimized from the non-selective pan-bromodomain inhibitor, bromosporine, to generate a potent, selective (over 4500-fold selective over BRD4), permeable, and cell-active PCAF/GCN5 bromodomain chemical probe .
Molecular Structure Analysis
The molecular formula of this compound is C21H24N6 . The exact mass is 360.21 and the molecular weight is 360.470 .
Chemical Reactions Analysis
This compound is a potent and selective PCAF bromodomain (Brd) inhibitor . It has shown significant binding to PCAF and GCN5 bromodomains, but no binding to other bromodomain-containing proteins .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.2 and a molecular formula of C21H24N6 . It has a MollogP of 2.38, a PSA of 46.14, 2 chiral centres, 5 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .
Applications De Recherche Scientifique
Modelling and Simulation for e-Social Science (MoSeS) : This project, part of the National Centre for e-Social Science, uses e-Science techniques to project the UK population 25 years into the future. It focuses on simulating discrete demographic processes (Townend, Xu, Birkin, Turner, & Wu, 2009).
Met Office Surface Exchange Scheme (MOSES) : A scheme used by the Met Office for comparing observational data with model output, primarily focusing on surface fluxes of sensible and latent heat, and soil moisture (Rooney & Claxton, 2006).
Modular Observation Solutions for Earth Systems (MOSES) : A novel observation system designed to monitor the impact of dynamic events, such as extreme weather, on environmental systems. It's a cross-discipline research tool focusing on energy, water, greenhouse gas, and nutrient cycles (Weber et al., 2021).
MOSES 3.0 - Tree Growth Model : A model developed using research plot data for simulating forest stand growth, covering various tree species (Hasenauer, Kindermann, & Steinmetz, 2006).
Molecular Sets (MOSES) - Benchmarking for Molecular Generation Models : This platform is used for training and comparison of molecular generative models, focusing on the generation of molecular structures with similar properties (Polykovskiy et al., 2018).
MOSES – A Tree Growth Simulator : It's a single-tree growth simulator used for modeling stand response in Central Europe, particularly for spruce, beech, and pine forests (Thurnher, Klopf, & Hasenauer, 2017).
MOSES Effect in Medical Research : The term "Moses effect" has been used in medical research, particularly in relation to laser functioning in fluid mediums and its applications in urology (Ventimiglia & Traxer, 2019).
MOSES for Energy Efficiency in Manufacturing : The AmI-MoSES project focuses on developing energy efficiency enhancement service solutions for SME manufacturing companies, using Ambient Intelligence Monitoring and Energy Use Parameters (Heilala et al., 2011).
Mécanisme D'action
Target of Action
L-Moses, also known as L-45, primarily targets the bromodomains present in p300/CBP-associated factor (PCAF) and general control non-derepressible 5 (GCN5) . These targets are multi-domain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .
Mode of Action
This compound acts as an antagonist of PCAF and GCN5 . It is an inhibitor of the bromodomains present in PCAF and GCN5 . In cells, this compound displaces the PCAF bromodomain from histone H3.3 . This displacement interferes with the normal function of PCAF and GCN5, thereby exerting its biological effects.
Pharmacokinetics
It is known that this compound is a potent, selective, permeable, and cell-active pcaf/gcn5 bromodomain chemical probe . This suggests that it has favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively.
Result of Action
The molecular and cellular effects of this compound action primarily involve the disruption of PCAF and GCN5 function. By inhibiting these bromodomains, this compound can affect the epigenetic regulation of gene expression, potentially leading to changes in cellular function and phenotype .
Action Environment
The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include the physical and chemical properties of the environment, the presence of other molecules, and the physiological state of the organism . .
Safety and Hazards
Propriétés
IUPAC Name |
(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLTWUFWOKBX-IFXJQAMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary molecular target of L-Moses?
A1: this compound is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []
Q2: How does this compound interact with its target?
A2: this compound binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of this compound with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []
Q3: What is the significance of targeting PCAF in cancer?
A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []
Q4: Does this compound show any effect on FLT3-ITD positive AML cells?
A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate this compound, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not mention any specific spectroscopic data for this compound.
Q7: How does the structure of this compound contribute to its selectivity?
A7: this compound is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []
Q8: What is the role of the enantiomeric purity of this compound?
A8: this compound is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []
Q9: What is known about the stability of this compound?
A9: this compound demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.
Q10: Are there any specific formulation strategies mentioned for this compound?
A10: The abstracts do not elaborate on any particular formulation strategies for this compound.
Q11: What cell-based assays were used to evaluate this compound?
A11: A nanoBRET assay was employed to confirm that this compound disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []
Q12: Has this compound been tested in animal models or clinical trials?
A12: The given information does not provide details about any in vivo studies or clinical trials conducted with this compound.
Q13: What is the cytotoxicity profile of this compound?
A13: this compound exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.
Q14: What is the significance of this compound's cell permeability?
A14: this compound displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


